molecular formula C81H110N20O12 B13444961 H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2

Cat. No.: B13444961
M. Wt: 1555.9 g/mol
InChI Key: QDZOEBFLNHCSSF-UHFFFAOYSA-N
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Description

The compound H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific research applications due to their unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 depends on its specific biological target. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved may include signal transduction, cellular uptake, and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: is unique due to its specific sequence and potential applications in various fields. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C81H110N20O12

Molecular Weight

1555.9 g/mol

IUPAC Name

2-[[2-[[1-[6-amino-2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C81H110N20O12/c1-46(2)37-61(70(85)103)94-72(105)62(38-47(3)4)95-75(108)65(41-50-44-90-57-26-12-9-22-53(50)57)98-73(106)63(39-48-19-6-5-7-20-48)96-76(109)64(40-49-43-89-56-25-11-8-21-52(49)56)97-71(104)59(31-32-69(84)102)92-74(107)66(42-51-45-91-58-27-13-10-23-54(51)58)99-78(111)68-30-18-36-101(68)80(113)60(28-14-15-33-82)93-77(110)67-29-17-35-100(67)79(112)55(83)24-16-34-88-81(86)87/h5-13,19-23,25-27,43-47,55,59-68,89-91H,14-18,24,28-42,82-83H2,1-4H3,(H2,84,102)(H2,85,103)(H,92,107)(H,93,110)(H,94,105)(H,95,108)(H,96,109)(H,97,104)(H,98,106)(H,99,111)(H4,86,87,88)

InChI Key

QDZOEBFLNHCSSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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